Cas no 168035-01-6 (2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one)

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one is a modified nucleoside analog with a unique bisphosphorylated pentofuranosyl moiety. This structural feature enhances its potential as a biologically active compound, particularly in nucleotide-based research and therapeutic applications. The presence of dual phosphate groups improves cellular uptake and metabolic stability, making it a valuable intermediate for prodrug development or antiviral studies. Its purine core allows for selective interactions with enzymatic targets, while the phosphorylated sugar backbone facilitates incorporation into nucleic acid analogs. This compound is suited for investigations in nucleotide metabolism, antiviral mechanisms, or as a precursor for further chemical modifications.
2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one structure
168035-01-6 structure
Product name:2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one
CAS No:168035-01-6
MF:C10H15N5O11P2
Molecular Weight:443.200523614883
CID:4671455
PubChem ID:135402030

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one 化学的及び物理的性質

名前と識別子

    • guanosine diphos-phate
    • Guanosine 5'-diphosphate sodium salt
    • Mirificin-4'-O-glucoside
    • BDBM82232
    • NSC_8977
    • CAS_8977
    • 2-amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one
    • [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • DTXSID00861830
    • BCP33401
    • 2-Amino-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one
    • FT-0601270
    • SCHEMBL37406
    • 168035-01-6
    • [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
    • SCHEMBL13210265
    • Guanosine 5 inverted exclamation mark -Diphosphate
    • MFCD06656011
    • SY284269
    • 2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one
    • インチ: 1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)
    • InChIKey: QGWNDRXFNXRZMB-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)O)OCC1C(C(C(N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O

計算された属性

  • 精确分子量: 443.02433031g/mol
  • 同位素质量: 443.02433031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 氢键受体数量: 13
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 760
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 248
  • XLogP3: -4.6

じっけんとくせい

  • Color/Form: Powder

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
ChemFaces
CFN95091-5mg
Mirificin-4'-O-glucoside
168035-01-6 >=98%
5mg
$288 2023-09-19
TargetMol Chemicals
TN6436-5mg
Mirificin-4'-O-glucoside
168035-01-6
5mg
¥ 3030 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6436-5mg
Mirificin-4'-O-glucoside
168035-01-6
5mg
¥ 3030 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6436-5 mg
Mirificin-4'-O-glucoside
168035-01-6
5mg
¥3030.00 2022-04-26
TargetMol Chemicals
TN6436-5 mg
Mirificin-4'-O-glucoside
168035-01-6 98%
5mg
¥ 3,030 2023-07-10
ChemFaces
CFN95091-5mg
Mirificin-4'-O-glucoside
168035-01-6 >=98%
5mg
$288 2021-07-22

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one 関連文献

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-oneに関する追加情報

2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one: A Comprehensive Overview

The compound with CAS No. 168035-01-6, commonly referred to as 2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a purine ring system and a pentofuranosyl group, making it a unique subject of study for researchers exploring nucleoside analogs and their potential applications in drug development.

Purine analogs have long been of interest in medicinal chemistry due to their structural similarity to natural nucleosides, which are essential components of DNA and RNA. The presence of the purin-6-one core in this compound suggests its potential role as a nucleoside analog, which could be exploited in antiviral or anticancer therapies. Recent studies have highlighted the importance of such compounds in targeting viral polymerases and inhibiting their activity, thereby offering a promising avenue for therapeutic intervention.

The pentofuranosyl group attached to the purine ring introduces additional complexity to the molecule. This group is characterized by a five-membered ring structure containing oxygen atoms, which contributes to the compound's hydrophilic properties. The hydroxy(phosphonooxy)phosphoryl substituent further enhances the molecule's functional versatility, potentially enabling interactions with biological systems at multiple levels. This makes the compound an intriguing candidate for exploring its bioavailability and pharmacokinetic properties.

Recent advancements in synthetic chemistry have enabled researchers to synthesize this compound with greater precision and efficiency. Techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to optimize the production process, ensuring higher yields and better purity. These innovations are critical for scaling up production, which is essential for preclinical and clinical trials.

In terms of pharmacological activity, 2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one has shown promising results in vitro studies. Its ability to inhibit key enzymes involved in viral replication has been extensively documented, making it a potential candidate for antiviral therapies. Additionally, its selectivity towards certain cellular pathways suggests that it may have fewer off-target effects compared to existing drugs.

The amino group present in the molecule plays a crucial role in its biological activity. This functional group not only enhances the molecule's solubility but also facilitates interactions with proteins and enzymes. Recent research has focused on modifying this group to improve the compound's efficacy and reduce potential toxicity. Such modifications are part of ongoing efforts to refine the molecule for therapeutic use.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational dynamics and stability under various conditions, which are vital for understanding its behavior in biological systems.

Looking ahead, the development of this compound into a clinically viable drug requires further investigation into its pharmacodynamics and toxicology profiles. Preclinical studies are currently underway to assess its safety and efficacy in animal models. If successful, these studies will pave the way for human trials, bringing us closer to realizing its therapeutic potential.

In conclusion, 2-Amino-9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-1,9-dihydro-6h-purin-6-one represents a significant advancement in nucleoside analog research. Its unique structure and promising pharmacological properties make it a compelling candidate for developing novel therapeutics against viral infections and other diseases. As research continues to unfold, this compound holds great promise for contributing to the advancement of medicinal chemistry and personalized medicine.

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